ML254, with the chemical identifier 1428630-86-7, is primarily sourced through synthetic routes. It belongs to the class of compounds known as allosteric modulators, specifically targeting mGlu5 receptors. This classification highlights its role in enhancing receptor activity without directly activating the receptor itself, distinguishing it from traditional agonists .
The synthesis of ML254 involves several steps:
These steps are typically conducted under controlled conditions to optimize yield and minimize by-products.
ML254's molecular structure features a complex arrangement that facilitates its interaction with mGlu5 receptors. The compound's structure is characterized by:
Data regarding its molecular structure can be found in chemical databases like PubChem, where detailed spectral data and structural diagrams are available for reference .
ML254 participates in various chemical reactions, including:
The specific outcomes of these reactions depend heavily on the reagents and conditions employed.
ML254 functions as a positive allosteric modulator of mGlu5 receptors. Its mechanism includes:
Research indicates that ML254 exhibits minimal agonistic activity compared to other modulators, reducing the risk of neurotoxicity associated with excessive receptor activation.
ML254 exhibits several notable physical and chemical properties:
These properties are critical for its application in both research and potential therapeutic contexts .
ML254 has diverse applications across various fields:
ML254 (5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide) binds competitively to the MPEP allosteric site within the transmembrane domain (TMD) of metabotropic glutamate receptor 5 (mGlu5). This site is located in the 7-transmembrane helical bundle (7TMD), distinct from the orthosteric glutamate-binding Venus flytrap domain (VFTD) [5]. Key residues governing ML254 interaction include:
Homology modeling based on mGlu5 crystal structures (PDB: 4OO9) reveals that the acetylene linker positions the 3-fluorophenyl ring in a sub-pocket lined with hydrophobic residues (Leu743, Val746). This orientation facilitates receptor activation through closure of the extracellular domain dimer interface [5]. Molecular dynamics simulations demonstrate that ML254 binding stabilizes the active-state conformation by disrupting the "ionic lock" between transmembrane helices 3 and 6—a mechanism shared with class A GPCR activation [5].
Table 1: Critical Residues in mGlu5 MPEP Binding Site and Their Interactions with ML254
Residue | Transmembrane Position | Interaction Type | Functional Role |
---|---|---|---|
Pro655 | TM3 (3.40) | Hydrophobic packing | Scaffold stabilization |
Tyr659 | TM3 (3.44) | π-π stacking | Aromatic core anchoring |
Ala810 | TM7 (7.49) | Van der Waals | Oxetane moiety accommodation |
Ser805 | TM7 (7.44) | H-bonding | Amide carbonyl recognition |
Leu743 | TM5 (5.47) | Hydrophobic | Fluorophenyl pocket formation |
The acetylenic biaryl scaffold of ML254 features three pharmacophoric elements essential for mGlu5 potency and selectivity:
Picolinamide Headgroup: The nitrogen-rich pyridine ring serves as a hydrogen bond acceptor with Ser805⁷·⁴⁴. Bioisosteric replacement with phenyl decreases potency >100-fold, demonstrating the necessity of this hydrogen-bonding capability [1] [9].
Ethynyl Linker: The linear acetylene spacer provides optimal distance (4.9 Å) between picolinamide and fluorophenyl rings. This rigid spacer prevents free rotation that would reduce binding entropy. Saturation to ethylene diminishes EC₅₀ by 15-fold due to increased conformational flexibility [1] [3].
3-Fluorophenyl Tail: The meta-fluorine position is critical for subtype selectivity. Para-fluoro analogues exhibit off-target binding to mGlu1 (35% inhibition at 10 µM), whereas ortho-fluoro reduces mGlu5 affinity 8-fold. The fluorine’s electronegativity enhances interactions with Leu743 through dipole stabilization [1] [9].
Radioligand displacement assays using [³H]methoxyPEPy confirm Ki values of 90 nM—demonstrating a 10-fold higher functional activity (EC₅₀ = 9.3 nM) than binding affinity. This discrepancy suggests ML254 stabilizes high-affinity receptor conformations not captured in equilibrium binding studies [4] [9].
Table 2: Functional Group Modifications and Effects on mGlu5 Activity
Modified Region | Structural Variation | EC₅₀ (nM) | Fold-Shift | Selectivity vs mGlu1 |
---|---|---|---|---|
Picolinamide | Pyridine → Phenyl | >1000 | <1.5 | Not determined |
Acetylene linker | Ethynyl → Ethenyl | 139.5 | 2.8 | Maintained |
Fluorophenyl | meta-F → para-F | 11.2 | 3.1 | Lost (35% inhibition) |
Fluorophenyl | meta-F → ortho-F | 74.6 | 2.9 | Maintained |
Oxetane | 3-MeOxetane → Cyclobutyl | 28.3 | 2.7 | Maintained |
The 3-methyloxetan-3-yl group in ML254 exemplifies strategic application of oxetanes to optimize drug-like properties. SAR analysis reveals:
Pharmacokinetic studies reveal that ML254 achieves brain-to-plasma ratio (Kp) of 0.8 despite moderate P-glycoprotein efflux (efflux ratio = 2.9). This brain penetration is attributed to the oxetane’s modulation of cLogP to 2.9—within optimal CNS drug range (2–3)—while maintaining polar surface area (PSA) at 50 Ų to limit non-specific binding [4] [9].
Table 3: SAR of Oxetane Modifications in ML254 Analogues
Oxetane Modification | Aqueous Solubility (µg/mL) | CYP3A4 t₁/₂ (min) | mGlu5 EC₅₀ (nM) | Brain Kp |
---|---|---|---|---|
3-Methyloxetane (ML254) | 10–23 | >120 | 9.3 | 0.8 |
Unsubstituted Oxetane | 42 | 87 | 65.1 | 1.2 |
3-Phenyloxetane | 4.5 | >120 | 12.7 | 0.3 |
Cyclobutyl | 38 | 23 | 28.3 | 1.1 |
Tetrahydro-2H-pyran | 8 | 45 | 33.9 | 0.4 |
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